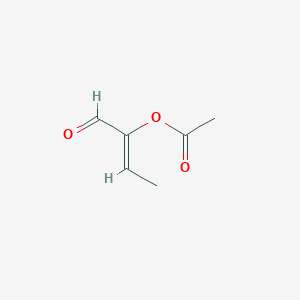
2-Acetoxycrotonaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxycrotonaldehyde is an organic compound with the molecular formula C6H8O3 It is a derivative of crotonaldehyde, featuring an acetoxy group (-OCOCH3) attached to the second carbon of the crotonaldehyde backbone
準備方法
Synthetic Routes and Reaction Conditions: 2-Acetoxycrotonaldehyde can be synthesized through the acetylation of crotonaldehyde. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction proceeds as follows: [ \text{CH}_3\text{CH=CHCHO} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CH=CHCH(OCOCH}_3\text{)} + \text{CH}_3\text{COOH} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 2-Acetoxycrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-acetoxycrotonic acid.
Reduction: Reduction of the carbonyl group can yield 2-acetoxycrotyl alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products:
Oxidation: 2-Acetoxycrotonic acid.
Reduction: 2-Acetoxycrotyl alcohol.
Substitution: Various substituted crotonaldehyde derivatives.
科学的研究の応用
2-Acetoxycrotonaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
作用機序
The mechanism of action of 2-acetoxycrotonaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
類似化合物との比較
Crotonaldehyde (CH3CH=CHCHO): The parent compound, lacking the acetoxy group.
2-Butenal (CH3CH=CHCHO): An unsaturated aldehyde similar to crotonaldehyde.
Acrolein (CH2=CHCHO): A simpler unsaturated aldehyde with similar reactivity.
Uniqueness: 2-Acetoxycrotonaldehyde is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its utility in various synthetic applications and provides additional sites for chemical modification.
特性
分子式 |
C6H8O3 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC名 |
[(Z)-1-oxobut-2-en-2-yl] acetate |
InChI |
InChI=1S/C6H8O3/c1-3-6(4-7)9-5(2)8/h3-4H,1-2H3/b6-3- |
InChIキー |
WJDDIGRHHXHPBE-UTCJRWHESA-N |
異性体SMILES |
C/C=C(/C=O)\OC(=O)C |
正規SMILES |
CC=C(C=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


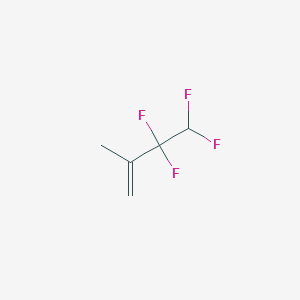

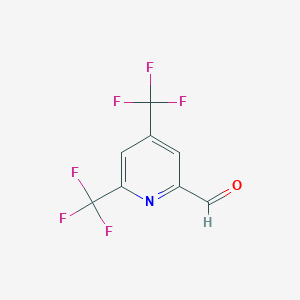

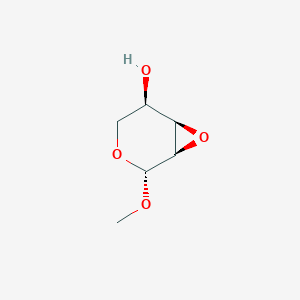
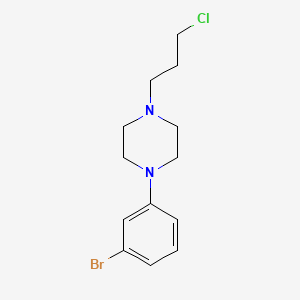
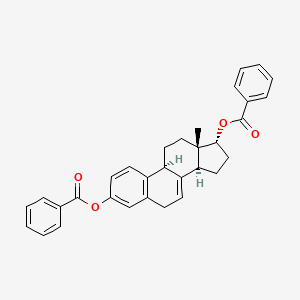
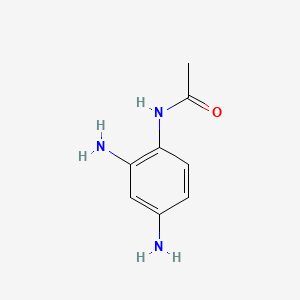
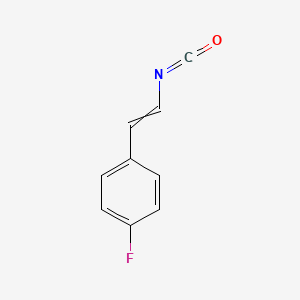
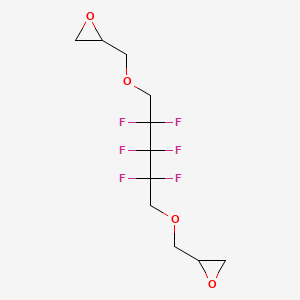
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
